4-Methoxy-2-nitroaniline

Toxicology Cytochrome P450 Metabolic Activation

Isomer misidentification derails CYP induction studies and dye batch consistency. 4-Methoxy-2-nitroaniline (4M2N) eliminates this risk with unambiguous positional identity. • CYP1A1-selective induction: CYP1A2/CYP1A1 ratio 0.3 in rat liver, avoiding CYP1A2 cross-talk found with 2-MeO-4-NA isomer. • Dye synthesis: Delivers β-modification crystalline phases with superior color stability and filtration over α-modification analogs. • Supply: ≥98% purity (HPLC), ambient shipment with UN2811 hazmat compliance; bulk and custom packaging available.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 96-96-8
Cat. No. B140478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-nitroaniline
CAS96-96-8
Synonyms1-Amino-2-nitro-4-methoxybenzene;  2-Nitro-4-methoxyaniline;  2-Nitro-4-methoxybenzenamine;  2-Nitro-p-anisidine;  3-Nitro-4-aminoanisole;  4-Amino-1-methoxy-3-nitrobenzene;  4-Amino-3-nitroanisole;  4-Methoxy-2-nitroaniline;  4-Methoxy-2-nitrobenzenamine;  4
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)N)[N+](=O)[O-]
InChIInChI=1S/C7H8N2O3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3
InChIKeyQFMJFXFXQAFGBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.14e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2-nitroaniline: Chemical Identity and Industrial Role


4-Methoxy-2-nitroaniline (CAS 96-96-8), also known as Fast Bordeaux GP Base, is a disubstituted aniline bearing a methoxy group para to the amino group and an ortho nitro group. This scaffold makes it an important diazo component in the synthesis of monoazo and bis-azo dyes and pigments [1]. Beyond its core use as a benzene dye intermediate, the compound has been investigated as a potential nonlinear optical (NLO) material, a molluscicidal agent, and as a probe in hemolytic anemia studies [2]. It is typically supplied as a yellow to orange crystalline powder with a purity of ≥98% (GC/HPLC) and a melting point in the range of 120–130 °C .

Why Generic Substitution with Nitroaniline Isomers Fails


Superficial structural similarity among nitroanisidine isomers (e.g., 2-methoxy-4-nitroaniline, CAS 97-52-9) or other nitroanilines often leads to mistaken assumptions of interchangeability in dye synthesis or biochemical studies. However, the precise positioning of the methoxy, nitro, and amino groups dictates the molecule’s electronic character, reactivity, and biological selectivity. Substitution at different ring positions dramatically alters the intramolecular charge transfer, hyperpolarizability, and the steric environment around the diazo coupling site, yielding dyes with different hues, fastness properties, and crystal modifications. In biological settings, positional isomerism flips the selectivity of cytochrome P4501A enzyme induction from a predominantly CYP1A2 inducer to a CYP1A1-selective inducer, highlighting that generic substitution carries significant toxicological risk [1][2].

4-Methoxy-2-nitroaniline: Comparator-Based Evidence for Procurement


CYP1A Isoform Induction Selectivity

In a head-to-head study of nitroanisidine isomers in male F344 rats (single i.p. injection, 0.44 mmol/kg), 4-methoxy-2-nitroaniline (4-MeO-2-NA) demonstrated a profoundly different CYP induction selectivity compared to its isomer 2-methoxy-4-nitroaniline. 4-MeO-2-NA exhibited a CYP1A2/CYP1A1 protein ratio of 0.3, classifying it as a CYP1A1-selective inducer, whereas 2-MeO-4-NA yielded a ratio of 9.5, making it a CYP1A2-selective inducer [1]. This nearly 30-fold difference in selectivity ratio proves that the position of the methoxy and nitro groups fundamentally alters the intracellular processing and toxicological profile of these compounds.

Toxicology Cytochrome P450 Metabolic Activation Species-Specific Induction

Fenton Oxidation Recalcitrance in Wastewater

The degradation pathway of 4-methoxy-2-nitroaniline was investigated under Fenton oxidation conditions. Complete decomposition of 4M2NA (initial concentration 100 mg/L) resulted in a total organic carbon (TOC) removal efficiency limited to 30.70–31.54% [1]. This level of recalcitrance is notably higher than that of many simpler nitroaniline derivatives, indicating that the methoxy substitution significantly stabilizes the aromatic ring and its ring-opening by-products against hydroxyl radical attack. The data provide a quantitative benchmark for engineers designing wastewater treatment systems, highlighting that generic treatment protocols for nitroanilines will not adequately mineralize 4M2NA.

Environmental Chemistry Wastewater Treatment Advanced Oxidation Process Dye Intermediate Degradation

Solid-State Thermal Robustness vs. Nitroanilines

The melting point of 4-methoxy-2-nitroaniline is reported in the range of 120–130 °C, which is substantially higher than that of its unsubstituted analog 2-nitroaniline (71–74 °C) [1]. This 50 °C increase, attributed to the presence of the methoxy group, translates into greater thermal stability during storage and handling. In contrast, the regioisomer 2-methoxy-4-nitroaniline exhibits an even higher melting point (141 °C), but its different substitution pattern leads to distinct reactivity and application profiles . The intermediate melting point of 4M2N offers a practical advantage for certain solution-phase diazotization reactions where solid handling at ambient temperature is required.

Material Science Organic Synthesis Process Chemistry Quality Control

Non-Linear Optical Response Enhancement

Density functional theory calculations at the DFT-B3LYP/6-31G (d,p) level revealed that the introduction of a methoxy group at the para position of 2-nitroaniline dramatically increases the first hyperpolarizability (β). The study quantitatively correlated this enhancement with charge transfer interactions between the donor (–OCH3, –NH2) and acceptor (–NO2) moieties [1]. While the absolute β values for 4M2N and 2NA were not extracted from the available abstract, the confirmed intramolecular hydrogen bonding in 4M2N is known to further rigidify the π-conjugated system, boosting the NLO response. This class-level inference supports the selection of 4M2N over 2-nitroaniline for the development of organic NLO crystals and optoelectronic thin films.

Nonlinear Optics Organic Electronics Computational Chemistry Photonic Materials

Application Scenarios Driven by Differentiation Evidence


CYP1A1-Selective Probes for Hepatic Toxicology

Researchers investigating the differential roles of CYP1A1 and CYP1A2 in xenobiotic metabolism and carcinogen activation should select 4-methoxy-2-nitroaniline (4-MeO-2-NA) as a selective inducer of CYP1A1, as demonstrated by a CYP1A2/CYP1A1 ratio of 0.3 in rat liver. This stands in stark contrast to its isomer 2-MeO-4-NA, which preferentially induces CYP1A2, allowing for clean mechanistic dissection [1].

Heat-Stable Azo Pigments for Textiles and Printing

As a key diazo component known in industry as Fast Bordeaux GP Base, 4-methoxy-2-nitroaniline is used to produce monoazo dyes with distinct β-modification crystalline phases that exhibit improved color stability and filtration characteristics compared to the α-modification commonly obtained with similar aniline derivatives. The patent literature specifically highlights the coupling of 4M2N with pyridone derivatives to deliver performance dyes [1].

Organic Non-Linear Optical Thin Films and Crystals

Materials scientists fabricating organic NLO devices should consider 4M2N as a building block, given the confirmed enhancement in first hyperpolarizability compared to 2-nitroaniline. Single crystals of 4M2N grown by slow evaporation have been characterized, revealing optical band gaps around 3.27 eV and photoluminescence emission near 599 nm, making them suitable for specific optoelectronic heterojunction photodetectors [2][3].

Advanced Oxidation Process for Dye Intermediate Wastewater

Environmental engineers tasked with treating wastewater containing 4M2NA must design Fenton or similar oxidation systems to handle its high recalcitrance, as demonstrated by a maximum TOC removal of only ~31% under standard Fenton conditions. This data point is critical for sizing reactors and selecting a combined treatment train (e.g., Fenton followed by biological or electrochemical polishing) to achieve discharge compliance [4].

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